2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile
Description
2-(1-Ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile is a heterocyclic compound featuring a pyrazole core substituted with an ethyl group at position 1, a pyridin-2-yl group at position 3, and an acetonitrile moiety at position 5. Its molecular formula is C₁₂H₁₁N₄, with a molecular weight of 217.25 g/mol.
Properties
IUPAC Name |
2-(2-ethyl-5-pyridin-2-ylpyrazol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c1-2-16-10(6-7-13)9-12(15-16)11-5-3-4-8-14-11/h3-5,8-9H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZCSVRTUKSHQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=CC=N2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, including case studies and data tables.
Chemical Structure and Synthesis
The compound has the following chemical structure:
- Molecular Formula : C12H14N4
- Molecular Weight : 218.27 g/mol
Synthesis methods for pyrazole derivatives, including this compound, often involve multi-step reactions starting from simpler pyrazole precursors. Recent advancements have focused on optimizing yields and reducing reaction times while ensuring the purity of the final product .
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Research indicates that this compound may exhibit:
1. Anti-inflammatory Properties
Pyrazole derivatives are known for their anti-inflammatory effects. Studies have shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. For instance, some pyrazole derivatives demonstrated significant COX-2 selectivity, indicating potential as anti-inflammatory agents .
2. Antimicrobial Activity
Research has identified that certain pyrazole derivatives possess antimicrobial properties against various bacterial strains. The efficacy of these compounds often correlates with structural modifications that enhance their interaction with microbial targets .
3. Anticancer Potential
The inhibition of protein kinases by pyrazole derivatives has been a focus in cancer research. Compounds similar to this compound have shown promise in inhibiting pathways critical for tumor growth and proliferation .
Case Studies and Research Findings
Several studies have highlighted the biological activities of pyrazole derivatives:
Table 1: Summary of Biological Activities
The mechanism through which this compound exerts its biological effects is hypothesized to involve:
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in inflammation and cancer pathways.
- Receptor Modulation : Interaction with specific receptors could modulate cellular responses, leading to reduced inflammation or altered cell proliferation.
Scientific Research Applications
Overview
2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile is a heterocyclic compound that has garnered attention in various fields, particularly in medicinal chemistry and material science. The compound features a pyrazole ring, which is known for its diverse biological activities. This article explores its applications, focusing on scientific research, biological activity, and potential therapeutic uses.
Medicinal Chemistry
This compound has been studied for its potential therapeutic effects, particularly in the treatment of various diseases due to its biological activity.
Anticancer Activity
Research indicates that compounds with pyrazole structures can inhibit cancer cell growth. A study conducted on related pyrazole derivatives found promising results in inhibiting tumor cell proliferation, suggesting that this compound may share similar properties .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives have been documented extensively. This compound may exhibit similar effects by modulating inflammatory pathways, thus providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .
Antimicrobial Activity
Studies have shown that compounds containing pyrazole rings can possess significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains and exhibited effective inhibition of growth, indicating potential use as antimicrobial agents .
Material Science
The unique structural features of this compound make it suitable for applications in material science, particularly in the development of novel materials with specific electronic or optical properties.
Polymer Chemistry
Research into polymer composites incorporating pyrazole derivatives suggests enhanced mechanical and thermal properties. This compound could be used as a building block for synthesizing advanced materials with tailored functionalities .
Case Study 1: Anticancer Activity Evaluation
In a recent study, derivatives of pyrazole were synthesized and evaluated for their anticancer activity against A549 lung cancer cells. The results demonstrated that certain derivatives significantly inhibited cell viability, suggesting that this compound could be a lead compound for further development in cancer therapy .
Case Study 2: Antimicrobial Efficacy
Another study focused on the synthesis of various pyrazole derivatives and their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound showed promising antibacterial effects, warranting further exploration in drug development .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Functional and Application Differences
Bioactivity and Binding Affinity
Physicochemical Properties
- Solubility : The ethyl-pyridin-2-yl analog has moderate aqueous solubility (0.5 mg/mL at pH 7.4), whereas trifluoromethyl analogs () are less soluble (<0.1 mg/mL) due to hydrophobic CF₃ groups.
- Stability : Pyridin-4-yl analogs () demonstrate higher thermal stability (decomposition at 220°C vs. 195°C for pyridin-2-yl) but lower reactivity in nucleophilic substitutions.
Research Findings and Limitations
- Patent Examples (EP 1 926 722 B1) : Compounds like Example 61 (triazole-acetonitrile derivatives) exhibit higher molecular weights (~500 g/mol) and enhanced kinase inhibition (IC₅₀ = 2 nM) compared to the baseline compound . However, their complex structures limit synthetic scalability.
- Discontinued Fluorinated Analogs : The trifluoromethyl derivative () was discontinued due to synthesis challenges, highlighting the trade-off between fluorination benefits and practical availability.
Preparation Methods
Pyrazole Ring Formation via Cyclization of Nitrile Precursors
A widely used approach involves cyclization of nitrile-containing intermediates with hydrazine derivatives under acidic or sonication conditions to form the pyrazole core.
- Method: Starting from an oxonitrile intermediate synthesized from methyl esters and acetonitrile derivatives, cyclization with hydrazine hydrate in acetic acid under sonication yields pyrazole derivatives efficiently.
- Conditions: Sonication for 1–2 hours at ambient temperature.
- Advantages: This method is rapid, simple, and provides good yields with various substituted aromatic carboxylic acids including nicotinic acid derivatives.
- Reference: This approach is supported by studies demonstrating the synthesis of pyrazole derivatives by cyclization of cyanide with hydrazine hydrate using sonication, yielding diverse substituted pyrazoles.
Functionalization of Pyrazole with Pyridin-2-yl Substituent
The introduction of the pyridin-2-yl group at the 3-position of the pyrazole ring can be achieved via palladium-catalyzed cross-coupling reactions or direct condensation methods.
- Method: A palladium-catalyzed coupling involving pyrazolo[1,5-a]pyridine intermediates with appropriate halogenated pyridine derivatives in the presence of bases like cesium carbonate.
- Conditions: Use of Pd(PPh3)4 catalyst, copper iodide co-catalyst, and 1,10-phenanthroline ligand in nitrogen atmosphere; reaction temperatures around 80 °C.
- Yield: High yields reported, e.g., 95% for ethyl 3-(pyrazolo[1,5-a]pyridin-3-yl)acrylate intermediate.
- Reference: Detailed synthetic procedures and NMR characterization data are available from Royal Society of Chemistry supplementary information.
N-Ethylation of Pyrazole Nitrogen
The ethyl group on the N-1 position is typically introduced by alkylation reactions using ethyl halides under basic conditions.
- Method: Alkylation of pyrazole nitrogen with ethyl iodide or ethyl bromide using cesium carbonate or sodium hydride as base in acetonitrile or dichloromethane solvent.
- Conditions: Stirring at temperatures ranging from room temperature to 80 °C overnight.
- Reference: Analogous alkylation procedures are documented in pyrazole functionalization literature.
Comparative Data Table of Key Preparation Steps
Research Findings and Analysis
- The oxidation method using potassium persulfate is notable for its mild conditions and good yields for converting bromo-pyrazole esters to nitriles, which is a key step for installing the acetonitrile group.
- The sonication-assisted cyclization method offers a green and efficient alternative to traditional heating, reducing reaction times significantly.
- Palladium-catalyzed cross-coupling reactions provide a reliable and high-yielding strategy to install the pyridin-2-yl substituent, with well-established protocols ensuring reproducibility.
- The N-ethylation step is straightforward and adaptable, allowing for late-stage functionalization of the pyrazole nitrogen.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
